molecular formula C9H18O4Si B079983 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate CAS No. 13732-00-8

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate

Cat. No. B079983
CAS RN: 13732-00-8
M. Wt: 218.32 g/mol
InChI Key: MCDBEBOBROAQSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate often involves multi-step reactions, starting from acetoacetic esters to produce various heterocyclic systems and functionalized compounds. For instance, Lovro Selič and colleagues (1997) described the preparation of related compounds through a series of steps, demonstrating the versatility of these methods in synthesizing complex structures (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate and related compounds can be determined through various analytical techniques, including X-ray crystallography. For example, studies have revealed the structure of similar compounds, providing insights into their molecular configurations and stereochemistry (Collins, Fallon, & McGeary, 1994).

Chemical Reactions and Properties

Chemical reactions involving 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate are diverse, including cyclizations, Michael additions, and reactions with various nucleophiles. These reactions are crucial for modifying the compound's structure and introducing new functional groups, which can significantly affect its properties and applications. For instance, Gimazetdinov and colleagues (2017) explored intramolecular carbocyclization reactions, highlighting the compound's reactivity and potential for creating bicyclic structures (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017).

Scientific Research Applications

1. Intramolecular Carbocyclization

A study by Gimazetdinov et al. (2017) explored the intramolecular carbocyclization of a derivative of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate. They found that treatment of this compound results in the formation of a bicyclo[3.1.0]hexene structure, showcasing its utility in synthesizing complex cyclic structures in organic chemistry (Gimazetdinov et al., 2017).

2. Synthesis of Functional Polysiloxanes

Cao et al. (2017) described the use of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate in the synthesis of functional polysiloxanes. These compounds demonstrate fluorescence properties and have potential applications in hydrophilic modifications, particularly in biomedical fields (Cao et al., 2017).

3. Hydrophobic Silica Aerogels

In the work of Duan et al. (2016), a silylating agent similar to 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate was used to modify silica gel networks, resulting in hydrophobic aerogels. These materials have varied applications due to their unique properties like high hydrophobicity and enhanced compressive modulus (Duan et al., 2016).

4. Multifunctional Alkoxysilanes

Zuo et al. (2014) synthesized multifunctional alkoxysilanes, including derivatives of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate, using photoinitiated radical-based thiol–yne click reactions. These compounds exhibited photoluminescence and could be used to modify silicon surfaces for various applications (Zuo et al., 2014).

Safety And Hazards

The compound is classified as a combustible liquid and can cause skin and eye irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

3-[dimethoxy(methyl)silyl]propyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4Si/c1-5-9(10)13-7-6-8-14(4,11-2)12-3/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDBEBOBROAQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCOC(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373328
Record name 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate

CAS RN

13732-00-8
Record name 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Acryloxypropyl)methyldimethoxysilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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